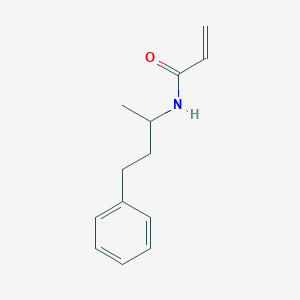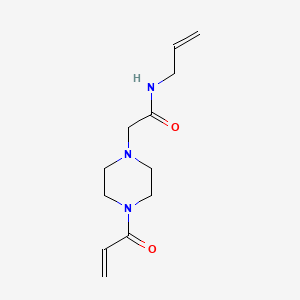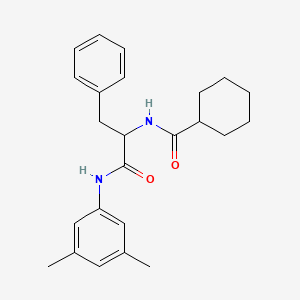
N-(1-Methyl-3-phenylpropyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-3-phenylpropyl)acrylamide is an organic compound with the molecular formula C19H21NO. It is a derivative of acrylamide, featuring a phenylpropyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Methyl-3-phenylpropyl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-3-phenylpropylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of acrylamide production can be applied. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The Schotten-Baumann reaction, which involves the reaction of amines with acid chlorides, is a potential method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-3-phenylpropyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the acrylamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(1-Methyl-3-phenylpropyl)acrylamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Methyl-3-phenylpropyl)acrylamide involves its interaction with various molecular targets. In biological systems, it can affect cell signaling pathways and protein interactions. For example, it has been shown to influence the focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2) pathways, which are involved in cell adhesion and migration . Additionally, it can form covalent bonds with proteins, altering their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide
- 3-(4-bromophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide
- Poly(N,N-bis(2-methoxyethyl)acrylamide)
Uniqueness
N-(1-Methyl-3-phenylpropyl)acrylamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its phenylpropyl group enhances its hydrophobicity and potential for interaction with biological membranes, making it suitable for applications in drug delivery and materials science .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(4-phenylbutan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-3-13(15)14-11(2)9-10-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H,14,15) |
InChI Key |
RGYUTQYBPYGEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(4-bromobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11038819.png)
![2-[Trifluoromethyl]pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B11038822.png)
![6-(2,5-Difluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11038828.png)
![4-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11038834.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11038841.png)
![6-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11038857.png)

![3'-(2,4-Dichlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B11038865.png)
![4-amino-3-methyl-1-(4-methylphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11038876.png)

![2-(naphthalen-2-yloxy)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11038891.png)
![1-(2,2,4,6,8-pentamethylquinolin-1(2H)-yl)-2-{[4-(phenylsulfanyl)phenyl]sulfanyl}ethanone](/img/structure/B11038902.png)
![8-Methoxy-4,4-dimethyl-1-(phenylimino)-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11038909.png)
![Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11038913.png)
